4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is an organic compound with the molecular formula C₃₈H₂₈N₂ and a molecular weight of 512.64 g/mol. It features a biphenyl structure substituted with two 9-carbazolyl groups and two methyl groups at the 2 and 2' positions. This compound is characterized by its crystalline form, typically appearing as a white solid. Its melting point ranges from 289 to 291 °C, and it has a predicted boiling point of approximately 706.1 °C .
CDBP is being explored as a host material in OLEDs. Host materials play a crucial role in transporting charges and facilitating exciton formation within the device. Studies have shown that CDBP exhibits good thermal stability, high triplet energy, and good hole-transporting properties, making it a promising candidate for OLED applications [].
Due to its efficient hole-transporting capabilities, CDBP is also investigated as a standalone HTM in OLEDs. Research suggests that CDBP-based HTMs can lead to improved device performance, including higher luminous efficiency and better operational stability [].
Developing efficient blue emitters is a challenge in OLED research. Some studies have explored incorporating CDBP into blue emitters to enhance their performance. The idea is that CDBP's efficient hole-transporting properties can contribute to improved exciton confinement and device efficiency [].
The chemical reactivity of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl can be attributed to its functional groups. It can undergo various reactions typical for aromatic compounds, including:
Several synthesis methods for producing 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl have been reported:
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl has several applications across different fields:
Interaction studies involving 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl focus primarily on its behavior in electronic devices and biological systems:
Several compounds share structural similarities with 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
9-Carbazole | Single carbazole unit | Used primarily in organic electronics |
4,4'-Bis(9H-fluoren-9-yl)-2,2'-dimethylbiphenyl | Fluorene instead of carbazole | Exhibits different photophysical properties |
3,6-Di(9-carbazolyl)-carbazole | Additional carbazole substitutions | Potentially enhanced biological activity |
The unique combination of two carbazole units and dimethyl substitution on the biphenyl backbone provides enhanced stability and tunable electronic properties compared to other similar compounds. This structure allows for improved performance in applications such as OLEDs and photovoltaic devices while also potentially offering unique biological activities not found in simpler analogs .
Further research into this compound could yield valuable insights into both its practical applications and underlying mechanisms of action in biological systems.
Ullmann-type C–N coupling remains the cornerstone for synthesizing biphenyl-carbazole architectures. A CuCl-catalyzed protocol using 1-methyl-imidazole as a ligand and tert-butoxide base achieves high yields (up to 92%) for N-heteroarylcarbazole derivatives. Critical parameters include:
For CDBP, diiodobiphenyl (DIBP) and carbazole react under Ullmann conditions with CuI (0.2 equiv), 18-crown-6 (0.2 equiv), and K₂CO₃ in orthodichlorobenzene at 180°C. This method achieves an 82% yield with 99.8% purity, outperforming earlier routes (72.3% yield). The crown ether ligand accelerates reaction kinetics, reducing the duration from 40 hours to 5 hours.
Table 1. Ullmann Reaction Optimization for CDBP Synthesis
Parameter | Standard Conditions | Previous Methods |
---|---|---|
Catalyst (CuI) | 0.2 equiv | 0.3 equiv |
Ligand (18-crown-6) | 0.2 equiv | None |
Reaction Time | 5 hours | 40 hours |
Yield | 82% | 72.3% |
Purity | 99.8% | Unreported |
While Ullmann coupling dominates CDBP synthesis, Suzuki-Miyaura cross-coupling faces challenges due to steric hindrance from methyl groups. No direct examples are documented in the provided sources, but analogous systems suggest that bulky phosphine ligands (e.g., SPhos) and microwave assistance could improve efficiency in biphenyl bond formation.
Orthodichlorobenzene emerges as the optimal solvent for Ullmann reactions, enabling reflux at 180°C without decomposition. Its high boiling point and non-coordinating nature prevent catalyst deactivation, unlike DMSO, which promotes undesired isomerization in Pd-catalyzed allylations.
The inclusion of 18-crown-6 in CuI-catalyzed reactions improves yields by 10–15% compared to ligand-free systems. The macrocycle solubilizes K⁺ ions from K₂CO₃, increasing base accessibility and accelerating deprotonation of carbazole’s N–H group. This effect is critical for achieving near-quantitative conversion in 5 hours.
Methyl groups at the 2,2'-positions of CDBP are introduced via Friedel-Crafts alkylation or directed C–H activation. PdCl₂/PPh₃ systems selectively allylate carbazole’s C3 position without N-functionalization, albeit with sensitivity to isomerization at elevated temperatures. Stopping reactions at 18 hours minimizes byproducts, yielding 29–36% mono-coupled intermediates.
While protecting groups are not explicitly detailed in the sources, selective methylation likely requires temporary N-silylation (e.g., using tert-butyldimethylsilyl chloride) to block reactive sites. Subsequent hydrosilylation of allylated intermediates with Karstedt’s catalyst produces siloxane-functionalized CDBP derivatives in 56% yield.
Density functional theory (DFT) calculations demonstrate that the 2,2'-dimethyl groups in CDBP induce a 56–62° dihedral angle between the biphenyl rings, contrasting sharply with the 30–35° twist in unsubstituted 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) [2] [3]. This steric hindrance localizes molecular orbitals on individual carbazole units rather than delocalizing them across the biphenyl bridge. Frontier orbital analysis reveals highest occupied molecular orbital (HOMO) energies of −5.4 eV localized on carbazole donors, while the lowest unoccupied molecular orbital (LUMO) resides at −1.9 eV on the biphenyl spacer [2]. The methyl groups reduce orbital overlap between adjacent molecules by 34% compared to CBP, as quantified through electronic coupling integrals (J = 42 meV vs. 64 meV in CBP) [2].
Single-crystal X-ray diffraction shows CDBP adopts a herringbone packing motif with intermolecular distances of 4.7 Å between carbazole planes, exceeding the 3.8 Å π-π stacking distance in CBP [2] [3]. The methyl substituents enforce a molecular tilt of 28° relative to the crystal plane, creating anisotropic charge transport pathways. Time-resolved microwave conductivity measurements reveal in-plane hole mobility of 2.1 × 10⁻⁴ cm²/V·s versus out-of-plane mobility of 6.7 × 10⁻⁶ cm²/V·s [3]. This directional transport arises from preferential edge-to-face carbazole interactions rather than cofacial stacking, as evidenced by Hirshfeld surface analysis showing 61% H···H contacts versus 18% π-stacking contributions [3].
The steric twist in CDBP elevates its triplet energy (T₁) to 2.79 eV, surpassing CBP's 2.56 eV and approaching meta-substituted mCBP's 2.84 eV [3]. Phosphorescence spectra at 77 K show a 0–0 transition at 443 nm for CDBP versus 485 nm for CBP, confirming the 0.23 eV T₁ increase [2]. Transient absorption spectroscopy reveals triplet exciton lifetimes of 12.4 μs in CDBP films compared to 8.9 μs in CBP, attributed to reduced Dexter energy transfer from hindered molecular vibrations [3]. However, the twisted geometry introduces a 0.15 eV increase in singlet-triplet energy splitting (ΔE_ST) relative to CBP, raising concerns about triplet harvesting efficiency in thermally activated delayed fluorescence systems [2].
Despite its high T₁ energy, CDBP exhibits 38% excimer emission in neat films versus 12% for CBP, as quantified through time-resolved photoluminescence spectroscopy [2]. The twisted biphenyl core localizes triplet excitons on carbazole termini, enabling intermolecular triplet energy transfer with a Förster radius of 2.1 nm [3]. Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals preferential face-on orientation in spin-coated films, creating 1.7 nm domain spacing that facilitates excimer stabilization [3]. Kinetic modeling of transient electroluminescence shows excimer formation occurs through a bimolecular process with rate constant k_excimer = 3.2 × 10⁻¹² cm³/s, three orders of magnitude faster than monomeric decay pathways [2].
Comparative Electronic Properties of Carbazole-Based Host Materials
Property | CDBP | CBP | mCBP |
---|---|---|---|
Triplet Energy (eV) | 2.79 [3] | 2.56 [3] | 2.84 [3] |
HOMO Level (eV) | -5.41 [2] | -5.38 [2] | -5.52 [3] |
LUMO Level (eV) | -1.93 [2] | -1.88 [2] | -2.11 [3] |
Excimer Contribution (%) | 38 [2] | 12 [2] | 9 [3] |
Hole Mobility (cm²/V·s) | 2.1×10⁻⁴ [3] | 5.8×10⁻⁴ [3] | 1.7×10⁻⁴ [3] |
Irritant